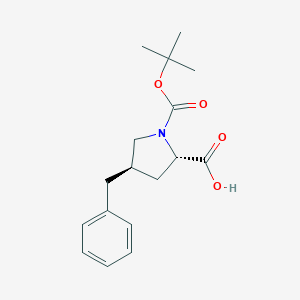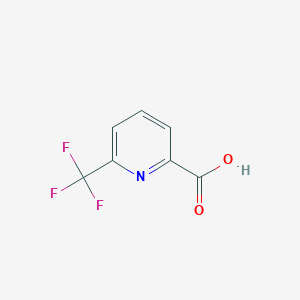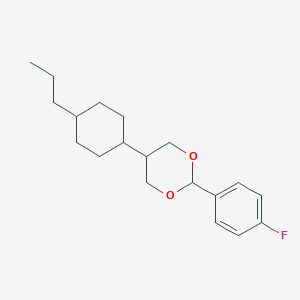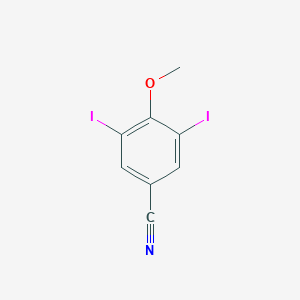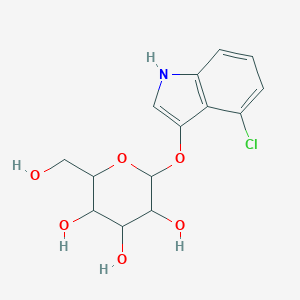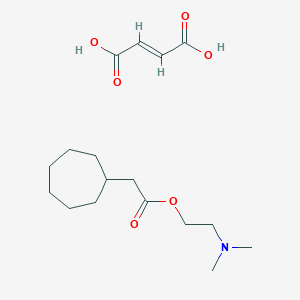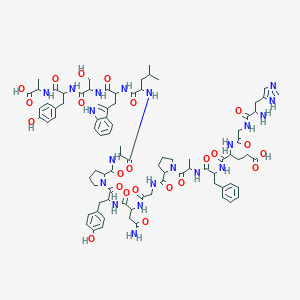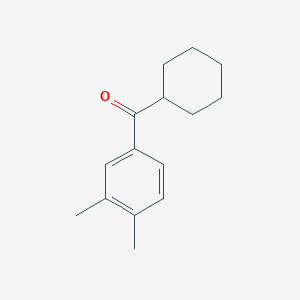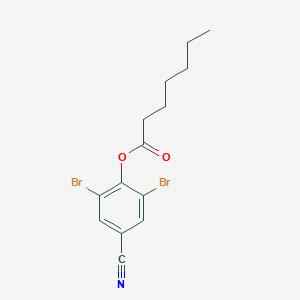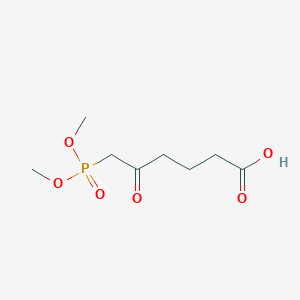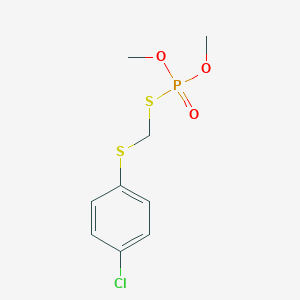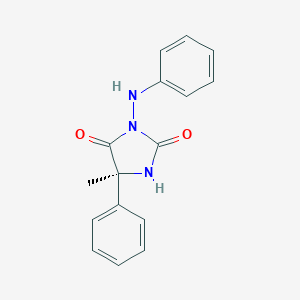
(5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione
Übersicht
Beschreibung
(5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione, commonly referred to as 5S-AMP-2,4-D, is a heterocyclic compound belonging to the class of imidazolidines. It is an important intermediate in the synthesis of several biologically active compounds, including antibiotics, anti-tumor agents, and anti-inflammatory agents. 5S-AMP-2,4-D is a versatile synthetic building block that can be used in a variety of reactions, including the synthesis of a range of pharmaceuticals, agrochemicals, and other materials.
Wissenschaftliche Forschungsanwendungen
Reactions with Organometallic Reagents
The reactivity of imidazolidine-2,4-diones with organometallic reagents has been studied, showing that certain derivatives like 5-[1-(2-phenyl)methylidene]-3-phenylimidazolidine-2,4-diones do not behave like typical unsaturated carbonyl compounds. This highlights their unique reactivity patterns useful in organic synthesis (Akeng'a & Read, 2005).
Synthesis and Pharmacological Evaluation
Imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their pharmacological properties. One study focused on compounds with arylpiperazinylpropyl moieties, finding potential as antidepressants and anxiolytics due to their affinity for 5-HT1A receptors (Czopek et al., 2010).
Synthesis of New Substituted Derivatives
Research into the synthesis of new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones has been conducted. These studies provide insights into the structure and behavior of these compounds, useful for developing novel pharmaceuticals or materials (Sedlák et al., 2005).
Synthesis of Analogues
The synthesis of 5-amino-3-methylimidazolidine-2,4-dione analogues, inspired by alkaloids like Naamidine A and G, has been reported. This opens up new avenues for the development of novel compounds with potential biological activity (Witchard & Watson, 2010).
Antimicrobial Activity
Studies have synthesized and tested the antimicrobial activity of substituted imidazolidinediones and thioxoimidazolidinones. These findings are significant for developing new antimicrobial agents (Albuquerque et al., 1999).
Corrosion Inhibition
Imidazolidine derivatives have been studied for their corrosion inhibition properties on mild steel in acidic solutions. Such studies are crucial for industrial applications where corrosion resistance is important (Yadav et al., 2015).
Dual Receptor Affinity
Research into Mannich bases, derivatives of imidazolidine-2,4-dione, has shown dual affinity for 5-HT1A receptors and serotonin transporters. This dual activity suggests potential for developing multifunctional pharmaceuticals (Czopek et al., 2013).
Electrochemical Studies
Electrochemical studies of hydantoin derivatives, including imidazolidine-2,4-diones, have been conducted. These studies are valuable for understanding the electrochemical properties and potential applications in sensors or electrochemical devices (Nosheen et al., 2012).
Eigenschaften
IUPAC Name |
(5S)-3-anilino-5-methyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-16(12-8-4-2-5-9-12)14(20)19(15(21)17-16)18-13-10-6-3-7-11-13/h2-11,18H,1H3,(H,17,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUBSXMBPVHJQY-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)N(C(=O)N1)NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583591 | |
| Record name | (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione | |
CAS RN |
332855-88-6 | |
| Record name | (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




